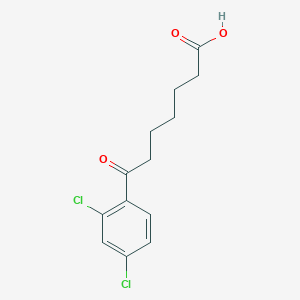
3,4-Dichloro-3'-fluoro-4'-methylbenzophenone
Descripción general
Descripción
3,4-Dichloro-3’-fluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H9Cl2FO. It has a molecular weight of 283.13 . The IUPAC name for this compound is (3,4-dichlorophenyl)(3-fluoro-4-methylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone consists of a benzophenone core with chlorine, fluorine, and methyl substituents. The exact positions of these substituents can be inferred from the name: the benzene ring attached to the carbonyl group (CO) has chlorine atoms at the 3 and 4 positions, while the other benzene ring has a fluorine atom at the 3’ position and a methyl group at the 4’ position .Physical And Chemical Properties Analysis
The boiling point of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone is predicted to be 402.1±45.0 °C and its density is predicted to be 1.335±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
- The synthesis of new biologically active molecules often involves fluorine-containing compounds due to their pharmacological significance. A study by Holla, Bhat, and Shetty (2003) discusses the condensation of amino-triazinones with fluorobenzoic acids to create thiadiazolotriazinones, showing promising antibacterial activities. This methodology could be applicable to 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone for synthesizing new compounds with potential biological activities Holla, B. S., Bhat, K., & Shetty, N. S. (2003).
Fluorescent Sensor Development
- Fluorogenic chemosensors are crucial for detecting metal ions in various environments. Xingpei Ye et al. (2014) synthesized a fluorogenic chemosensor that exhibits high selectivity and sensitivity toward Al3+ ions, with potential applications in bio-imaging. The inclusion of fluorine and other halogens, as seen in 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone, could be explored for developing similar sensors with specific metal ion affinities Ye, X., Sun, S.-b., Li, Y.-d., Zhi, L., Wu, W.-N., & Wang, Y. (2014).
High-Performance Polymers
- The synthesis and characterization of high-performance polymers, such as poly(phthalazinone ether)s, highlight the importance of fluorinated compounds in enhancing solubility and thermal properties. Shude Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, demonstrating excellent thermal properties and potential applications in engineering plastics and membrane materials. The structural features of 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone could be utilized in designing new monomers for high-performance polymers Xiao, S., Wang, J., Jin, K., Jian, X., & Peng, Q. (2003).
Analytical Chemistry Applications
- In the field of analytical chemistry, the determination of environmental phenols, such as parabens and triclosan, in human milk showcases the application of advanced chromatography techniques. A study by Ye, X., Bishop, A., Needham, L., & Calafat, A. (2008) developed a sensitive method for measuring these compounds, demonstrating the importance of accurate and sensitive detection methods for environmental and health-related research. The chemical properties of 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone could be explored for developing new analytical methods or as a standard in environmental analysis Ye, X., Bishop, A., Needham, L., & Calafat, A. (2008).
Mecanismo De Acción
Target of Action
The primary targets of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone are currently unknown
Mode of Action
Based on its structural similarity to other benzophenone derivatives, it may interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Benzophenone derivatives are known to be involved in a variety of biochemical processes, including the generation of free radicals and the initiation of oxidative stress .
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-(3-fluoro-4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-2-3-10(7-13(8)17)14(18)9-4-5-11(15)12(16)6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDGMATHPSNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-3'-fluoro-4'-methylbenzophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















